4-Ethoxy-2-methylnaphthalen-1-amine
CAS No.: 100371-78-6
Cat. No.: VC0008873
Molecular Formula: C13H15NO
Molecular Weight: 201.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100371-78-6 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.269 |
| IUPAC Name | 4-ethoxy-2-methylnaphthalen-1-amine |
| Standard InChI | InChI=1S/C13H15NO/c1-3-15-12-8-9(2)13(14)11-7-5-4-6-10(11)12/h4-8H,3,14H2,1-2H3 |
| Standard InChI Key | VEJZHKMVJNGUNK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C2=CC=CC=C21)N)C |
Introduction
Chemical Structure and Fundamental Properties
4-Ethoxy-2-methylnaphthalen-1-amine features a naphthalene core with three functional groups that significantly influence its chemical behavior. The molecular formula of this compound is C₁₃H₁₅NO, consisting of a naphthalene backbone (C₁₀H₈) with ethoxy (C₂H₅O-), methyl (CH₃-), and amino (-NH₂) substituents. The compound can be classified as an aromatic amine with additional ether functionality.
Structural Characteristics
The structure contains several key features that determine its chemical behavior:
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A primary amine group at position 1
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A methyl substituent at position 2
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An ethoxy group at position 4
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A bicyclic aromatic naphthalene core
The presence of these functional groups creates a molecule with interesting electron distribution and potential for various chemical interactions. The amino group serves as a nucleophile and hydrogen bond donor, while the ethoxy group functions as a hydrogen bond acceptor. The methyl group contributes to the electron density of the aromatic system through inductive effects.
Physical Properties
Based on structural similarities to compounds like 2-Methyl-1-naphthalenamine, the following physical properties can be estimated:
| Property | Estimated Value | Basis |
|---|---|---|
| Molecular Weight | 201.27 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Based on similar naphthalene derivatives |
| Melting Point | 30-40°C (estimated) | Comparison with 2-Methyl-1-naphthalenamine (28-31°C) |
| Boiling Point | 320-330°C (estimated) | Comparison with 2-Methyl-1-naphthalenamine (312.3°C) |
| Density | 1.0-1.2 g/cm³ (estimated) | Based on similar compounds |
| Appearance | Light yellow to amber solid | Based on structurally similar compounds |
The addition of the ethoxy group at position 4 likely increases the molecular weight and may slightly raise the melting and boiling points compared to 2-Methyl-1-naphthalenamine .
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical behavior of 4-Ethoxy-2-methylnaphthalen-1-amine is likely dominated by the following reactive sites:
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Amino Group: The primary amine at position 1 can participate in:
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Nucleophilic substitution reactions
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Amide formation with acid chlorides or anhydrides
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Imine formation with aldehydes and ketones
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Diazonium salt formation with nitrous acid
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Aromatic System: The naphthalene core can undergo:
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Electrophilic aromatic substitution reactions (though less reactive than benzene)
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Oxidation reactions
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Reduction under harsh conditions
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Ethoxy Group: The ether linkage can undergo:
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Cleavage under strong acidic conditions
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Limited participation in oxidation reactions
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Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with related compounds, the following spectroscopic features can be anticipated:
¹H NMR Predicted Signals
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.0-8.5 | Complex multiplets | 5H |
| -NH₂ | 3.8-4.2 | Broad singlet | 2H |
| -OCH₂CH₃ | 4.0-4.2 | Quartet | 2H |
| -OCH₂CH₃ | 1.4-1.6 | Triplet | 3H |
| -CH₃ | 2.3-2.5 | Singlet | 3H |
The proton NMR pattern would show characteristic signals for the ethoxy group (quartet and triplet pattern), while the methyl group would appear as a singlet. The aromatic protons would display complex coupling patterns typical of substituted naphthalenes.
¹³C NMR Predicted Signals
The carbon NMR spectrum would show approximately 13 distinct carbon signals, including aromatic carbons (10 from the naphthalene core), one methyl carbon, and two carbons from the ethoxy group.
Infrared Spectroscopy
Key expected IR absorption bands:
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N-H stretching: 3300-3500 cm⁻¹
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C-H stretching (aromatic): 3000-3100 cm⁻¹
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C-H stretching (aliphatic): 2800-3000 cm⁻¹
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C-O-C stretching: 1200-1300 cm⁻¹
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C=C stretching (aromatic): 1400-1600 cm⁻¹
Biological and Pharmacological Implications
Structural Relationship to Bioactive Compounds
The structural features of 4-Ethoxy-2-methylnaphthalen-1-amine suggest potential biological activity, particularly when considered in relation to similar compounds:
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Tubulin Polymerization Inhibition: Related naphthalene derivatives have shown activity as tubulin polymerization inhibitors, which is relevant for anticancer applications. For example, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit antiproliferative activity against cancer cell lines .
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Potential Binding Modes: The presence of hydrogen bond donors (amino group) and acceptors (ethoxy group) creates potential for interaction with biological targets, similar to the binding of related compounds to the colchicine site of tubulin .
Structure-Activity Relationship Considerations
If developed for biological applications, the following structure-activity relationships might be relevant:
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The amino group at position 1 could serve as a key pharmacophore for target binding.
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The ethoxy group at position 4 might influence lipophilicity and membrane permeability.
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The methyl group at position 2 could affect the electronic distribution and molecular recognition.
Chemical Comparison with Related Compounds
Comparison with 2-Methyl-1-naphthalenamine
2-Methyl-1-naphthalenamine, which lacks the ethoxy group present in our compound of interest, provides a useful reference point:
| Property | 2-Methyl-1-naphthalenamine | 4-Ethoxy-2-methylnaphthalen-1-amine |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N | C₁₃H₁₅NO |
| Molecular Weight | 157.212 g/mol | 201.27 g/mol |
| Melting Point | 28-31°C | 30-40°C (estimated) |
| Boiling Point | 312.3±11.0°C at 760 mmHg | 320-330°C (estimated) |
| Density | 1.1±0.1 g/cm³ | 1.0-1.2 g/cm³ (estimated) |
The addition of the ethoxy group to 4-Ethoxy-2-methylnaphthalen-1-amine likely increases its molecular weight and slightly alters its physical properties compared to 2-Methyl-1-naphthalenamine .
Comparison with 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide
4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide shares the 4-ethoxy substituent on a naphthalene scaffold but differs significantly in other aspects:
| Feature | 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide | 4-Ethoxy-2-methylnaphthalen-1-amine |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₄S | C₁₃H₁₅NO |
| Molecular Weight | 331.4 g/mol | 201.27 g/mol |
| Functional Groups | Sulfonamide, ethoxy, furan | Amine, ethoxy, methyl |
| Position of Ethoxy | Position 4 | Position 4 |
While both compounds contain the 4-ethoxy-naphthalene scaffold, they differ significantly in their nitrogen functionality (sulfonamide vs. primary amine) and additional substituents .
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